molecular formula C10H8F3N3S B11787590 3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole CAS No. 1706453-17-9

3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole

Cat. No.: B11787590
CAS No.: 1706453-17-9
M. Wt: 259.25 g/mol
InChI Key: NVGSQNPPZUMNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of difluoromethyl and 4-fluorobenzylthio groups attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions.

    Attachment of the 4-Fluorobenzylthio Group: The final step involves the nucleophilic substitution of the triazole ring with 4-fluorobenzylthiol in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted triazoles or benzylthio derivatives.

Scientific Research Applications

3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The difluoromethyl and 4-fluorobenzylthio groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole is unique due to the presence of both difluoromethyl and 4-fluorobenzylthio groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the triazole ring provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

1706453-17-9

Molecular Formula

C10H8F3N3S

Molecular Weight

259.25 g/mol

IUPAC Name

5-(difluoromethyl)-3-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole

InChI

InChI=1S/C10H8F3N3S/c11-7-3-1-6(2-4-7)5-17-10-14-9(8(12)13)15-16-10/h1-4,8H,5H2,(H,14,15,16)

InChI Key

NVGSQNPPZUMNTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NNC(=N2)C(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.